3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid
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Overview
Description
3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid, also known as Mepacrine, is a synthetic compound that has been widely used in scientific research. Mepacrine belongs to the class of 4-aminoquinoline compounds and has been used in various fields of research, including biochemistry, pharmacology, and immunology.
Mechanism of Action
The mechanism of action of 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid involves the binding of the compound to DNA and RNA. This compound binds to the minor groove of DNA and RNA and stabilizes the double helix structure. This results in the inhibition of DNA and RNA synthesis, which leads to the inhibition of cell growth and division. This compound has also been shown to inhibit the activity of various enzymes involved in DNA and RNA synthesis, such as DNA polymerase and RNA polymerase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and division of various cells, including cancer cells. This compound has also been shown to have immunomodulatory effects, such as the inhibition of T-cell activation and the suppression of cytokine production. It has been shown to have anti-inflammatory effects, such as the inhibition of prostaglandin synthesis. This compound has also been shown to have antimalarial effects, such as the inhibition of heme polymerization.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid in lab experiments is its ability to bind to DNA and RNA, which allows for the study of the structure and function of nucleic acids. This compound also has the ability to inhibit DNA and RNA synthesis, which allows for the study of the mechanisms of action of various drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many future directions for the use of 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid in scientific research. One potential direction is the development of this compound-based drugs for the treatment of various diseases, such as cancer and malaria. Another potential direction is the study of the immunomodulatory effects of this compound, which could lead to the development of new therapies for autoimmune diseases. Additionally, the use of this compound in combination with other drugs could lead to the development of more effective therapies for various diseases.
Synthesis Methods
The synthesis of 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid involves the reaction of 8-methoxy-2-methyl-3-propyl-4-quinolinethiol with 3-bromopropanoic acid. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is purified by recrystallization to obtain pure this compound.
Scientific Research Applications
3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid has been extensively used in scientific research due to its ability to bind to DNA and RNA. It has been used as a fluorescent probe to study the structure and function of nucleic acids. This compound has also been used as an inhibitor of DNA and RNA synthesis in various organisms, including bacteria, fungi, and viruses. It has been used to study the mechanisms of action of various drugs, including antimalarials and anticancer drugs.
properties
IUPAC Name |
3-(8-methoxy-2-methyl-3-propylquinolin-4-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-4-6-12-11(2)18-16-13(7-5-8-14(16)21-3)17(12)22-10-9-15(19)20/h5,7-8H,4,6,9-10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILDPSFPODIYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C(=C1SCCC(=O)O)C=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.